molecular formula C35H73N10O16P3S B12374387 Tetradecyl-CoA (triammonium)

Tetradecyl-CoA (triammonium)

Cat. No.: B12374387
M. Wt: 1015.0 g/mol
InChI Key: JDSLZFDMZLUDIT-YRLWULOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl-CoA (triammonium) is a long-chain acyl-CoA compound. It is a derivative of coenzyme A (CoA) and plays a crucial role in the metabolism of fatty acids. This compound is involved in various biochemical processes, including the synthesis and degradation of fatty acids, and is essential for energy production in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl-CoA (triammonium) typically involves the reaction of tetradecanoic acid with coenzyme A in the presence of adenosine triphosphate (ATP) and magnesium ions. The reaction is catalyzed by acyl-CoA synthetase, an enzyme that facilitates the formation of the thioester bond between the fatty acid and CoA .

Industrial Production Methods

Industrial production of Tetradecyl-CoA (triammonium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction mixture is then purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl-CoA (triammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecyl-CoA (triammonium) has numerous applications in scientific research:

Mechanism of Action

Tetradecyl-CoA (triammonium) exerts its effects by participating in the metabolism of fatty acids. It acts as a substrate for various enzymes, including acyl-CoA synthetases, which catalyze the formation of acyl-CoA derivatives. These derivatives are then involved in the β-oxidation pathway, leading to the production of acetyl-CoA, which enters the citric acid cycle to produce ATP. The molecular targets include enzymes involved in fatty acid metabolism, and the pathways involved are primarily those related to energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecyl-CoA (triammonium) is unique due to its specific chain length, which influences its reactivity and role in metabolic pathways. Its intermediate chain length allows it to participate in a variety of biochemical reactions, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C35H73N10O16P3S

Molecular Weight

1015.0 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecylsulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;azane

InChI

InChI=1S/C35H64N7O16P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-62-20-18-37-26(43)16-17-38-33(46)30(45)35(2,3)22-55-61(52,53)58-60(50,51)54-21-25-29(57-59(47,48)49)28(44)34(56-25)42-24-41-27-31(36)39-23-40-32(27)42;;;/h23-25,28-30,34,44-45H,4-22H2,1-3H3,(H,37,43)(H,38,46)(H,50,51)(H,52,53)(H2,36,39,40)(H2,47,48,49);3*1H3/t25-,28+,29?,30+,34-;;;/m1.../s1

InChI Key

JDSLZFDMZLUDIT-YRLWULOZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.